Dantrolene

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

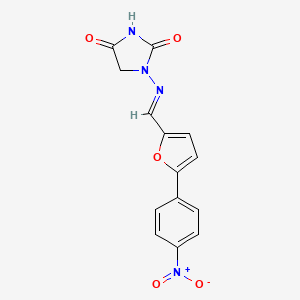

丹曲林是一种具有直接作用的骨骼肌松弛剂,属于海因妥因衍生物。 它主要用于治疗恶性高热,这是一种罕见但危及生命的疾病,由某些麻醉剂和肌肉松弛剂引发 。 丹曲林通过抑制肌细胞肌浆网中钙离子的释放发挥作用,从而减少肌肉收缩 .

作用机制

丹曲林通过与骨骼肌细胞肌浆网上的烟碱受体1 (RyR1) 结合发挥作用。 这种结合会抑制钙离子的释放,钙离子对于肌肉收缩至关重要。 通过降低细胞内钙水平,丹曲林减少肌肉收缩并缓解恶性高热等疾病 .

生化分析

Biochemical Properties

Dantrolene interacts with ryanodine receptors (RyR), specifically RyR1 and RyR3, which are intracellular calcium release channels expressed on the surface of the sarcoplasmic reticulum . By binding to these receptors, this compound inhibits the release of calcium from the sarcoplasmic reticulum, an essential step in muscle contraction .

Cellular Effects

In cells, this compound depresses excitation-contraction coupling in skeletal muscle by decreasing intracellular calcium concentration . This effect on calcium concentration influences cell function, including impact on cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the ryanodine receptor 1 (RyR1), thereby decreasing intracellular calcium concentration . Ryanodine receptors mediate the release of calcium from the sarcoplasmic reticulum, which is an essential step in muscle contraction .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in various studies. For instance, it has been shown that this compound provides neuroprotection in multiple in vitro models and some in vivo models of neural injury . Its efficacy has an early and narrow time-window of protection .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, in a study involving mice, a single dose of this compound was administered and its effects were observed

Metabolic Pathways

This compound is metabolized in the liver, most likely by hepatic microsomal enzymes . Its major metabolites in body fluids are 5-hydroxythis compound and an acetylamino metabolite of this compound .

Transport and Distribution

This compound is suggested to be transported by the organic anion transporters 2 (OAT2) and 3 (OAT3), which are solute carrier (SLC) family members occurring in skeletal muscle cells, hepatocytes, and renal proximal tubule cells .

Subcellular Localization

The subcellular localization of this compound is primarily at the sarcoplasmic reticulum, where it binds to the ryanodine receptors to exert its effects . This localization is crucial for its activity in inhibiting calcium release, thereby affecting muscle contraction .

准备方法

合成路线和反应条件

丹曲林可以通过多步反应过程合成,该过程涉及 5-(4-硝基苯基)-2-糠醛与海因妥因的缩合。 该反应通常涉及使用乙醇等溶剂和哌啶等催化剂 。 然后通过重结晶纯化所得产物,以获得纯的丹曲林。

工业生产方法

在工业环境中,丹曲林的生产通过扩大实验室合成过程来实现。 优化反应条件以确保高产率和纯度。 最终产品通常被配制成注射用丹曲林钠,这涉及将化合物用无菌注射用水重构 .

化学反应分析

反应类型

丹曲林会发生各种化学反应,包括:

氧化: 丹曲林可以被氧化形成硝基衍生物。

还原: 丹曲林中的硝基在特定条件下可以被还原为氨基。

常用试剂和条件

氧化: 常见的氧化剂包括高锰酸钾和过氧化氢。

还原: 可以使用氢气在钯催化剂存在下或硼氢化钠等还原剂。

取代: 胺或硫醇等亲核试剂可用于取代反应.

形成的主要产物

氧化: 丹曲林的硝基衍生物。

还原: 丹曲林的氨基衍生物。

取代: 取决于所用亲核试剂的各种取代衍生物.

科学研究应用

相似化合物的比较

类似化合物

巴氯芬: 另一种用于治疗痉挛的肌肉松弛剂,但它作用于中枢神经系统,而不是直接作用于肌细胞。

肉毒杆菌毒素 (肉毒杆菌毒素): 用于治疗肌肉痉挛和其他疾病,但它通过抑制神经肌肉接合处乙酰胆碱的释放起作用.

丹曲林的独特性

丹曲林的作用机制是独一无二的,因为它直接靶向烟碱受体1,抑制肌浆网中钙的释放。 这种特异性作用使其成为治疗恶性高热的唯一有效药物,区别于其他作用于不同途径的肌肉松弛剂 .

属性

CAS 编号 |

833480-90-3 |

|---|---|

分子式 |

C14H10N4O5 |

分子量 |

314.25 g/mol |

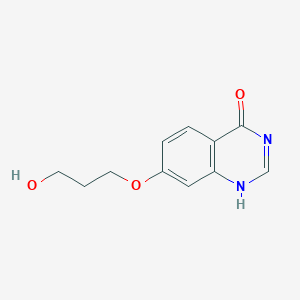

IUPAC 名称 |

1-[(Z)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]imidazolidine-2,4-dione |

InChI |

InChI=1S/C14H10N4O5/c19-13-8-17(14(20)16-13)15-7-11-5-6-12(23-11)9-1-3-10(4-2-9)18(21)22/h1-7H,8H2,(H,16,19,20)/b15-7- |

InChI 键 |

OZOMQRBLCMDCEG-CHHVJCJISA-N |

SMILES |

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |

手性 SMILES |

C1C(=O)NC(=O)N1/N=C\C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |

规范 SMILES |

C1C(=O)NC(=O)N1N=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |

颜色/形态 |

CRYSTALS FROM AQ DIMETHYLFORMAMIDE |

熔点 |

534 to 536 °F (NTP, 1992) 279-280 °C 279 °C |

物理描述 |

Crystals (in aqueous DMF). (NTP, 1992) |

溶解度 |

Low (146 mg/L) SLIGHTLY SOL IN WATER; MORE SOL IN ALKALINE SOLN; ORANGE POWDER /DANTROLENE SODIUM SALT HEMIHEPTAHYDRATE/ |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![8-benzyl-3-(3-isopropyl-5-methyl-4H-1,2,4-triazol-4-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B7826203.png)

![(2S)-2-[[(2R)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]ammonio]propanoate](/img/structure/B7826227.png)

![[(3S,6S)-4,5-diacetyloxy-6-methoxy-2-(trityloxymethyl)oxan-3-yl] acetate](/img/structure/B7826258.png)

![sodium;(3R,4S)-4-[(2S,5R,7S,8R,9S)-2-[(2R,5S)-5-ethyl-5-[(2R,3S,5R)-5-[(2S,3S,5R,6R)-6-hydroxy-6-(hydroxymethyl)-3,5-dimethyloxan-2-yl]-3-methyloxolan-2-yl]oxolan-2-yl]-7-hydroxy-2,8-dimethyl-1,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methylpentanoate](/img/structure/B7826265.png)

![2-amino-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one](/img/structure/B7826302.png)